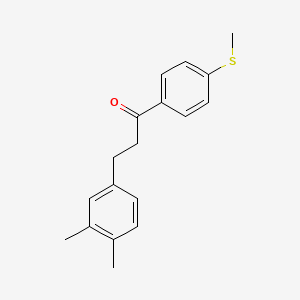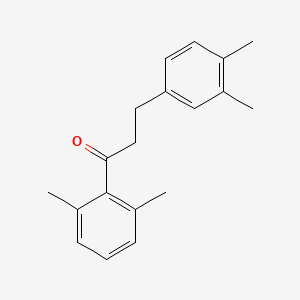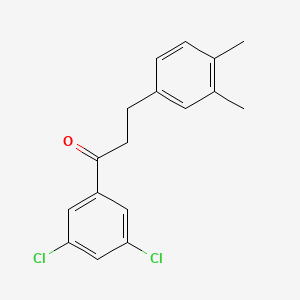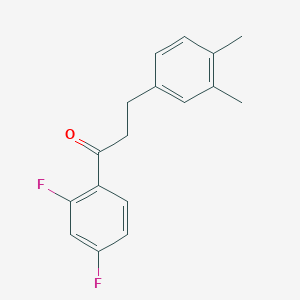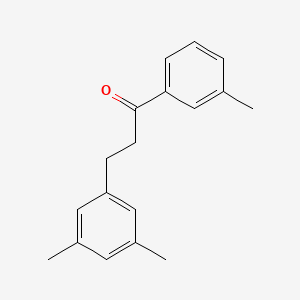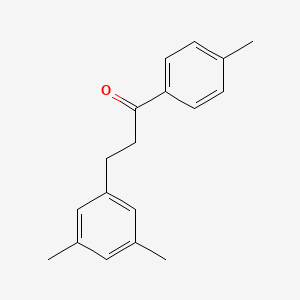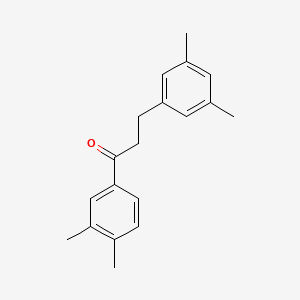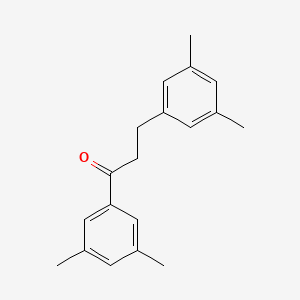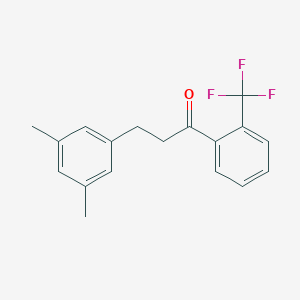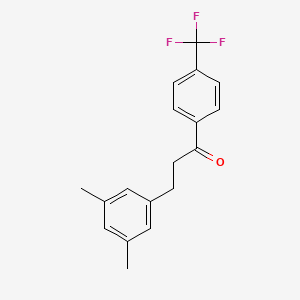
8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of a protected 3,5-dimethoxyphenyl group with an 8-carbon chain precursor, followed by deprotection and oxidation to introduce the carboxylic acid group .Molecular Structure Analysis
The molecular structure of this compound would consist of a long carbon chain (octanoic acid) with a carboxylic acid group at one end and a 3,5-dimethoxyphenyl group attached at the 8th carbon .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse, depending on the reaction conditions and the reagents used. The presence of the carboxylic acid group makes it reactive with bases and could undergo reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the carboxylic acid group would make it polar and capable of forming hydrogen bonds. The long carbon chain would contribute to its hydrophobicity .Scientific Research Applications
Chemical Reactions and Synthesis
- Hematin Reactions : Hematin reacts with fatty acid hydroperoxides, including derivatives similar to 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid, forming various oxidized products, which are significant in understanding oxidative stress mechanisms in biology (Labeque & Marnett, 1988).
- Synthesis of Isocoumarins : Derivatives of 3,5-dimethoxyhomophthalic acid, closely related to 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid, are key intermediates in synthesizing biologically active isocoumarins, showing the versatility of these compounds in synthetic chemistry (Qadeer, Rama, & Hussain Shah, 2007).
Biological Evaluation
- Biological Activity Studies : Studies on 3,5-Dimethoxyhomophthalic acid, which shares structural similarity with 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid, demonstrate its utility in producing biologically active compounds and their subsequent evaluation (Ghulam, Nasim, & Fan, 2007).
Molecular Structure and Properties
- Structural Analysis : Detailed structural analysis of compounds like N-Hexyl-3-(4-hydroxy-3,5-dimethoxyphenyl)propanamide, related to 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid, reveals insights into molecular conformations and interactions, essential for designing structurally related compounds (Andrade et al., 2012).
Applications in Solid-Phase Synthesis
- Solid-Phase Synthesis : Derivatives like 4-Formyl-3,5-dimethoxyphenol, structurally akin to 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid, are crucial intermediates in developing linkers and resins for solid-phase synthesis, indicating its relevance in peptide and non-peptide synthesis (Jin et al., 2001).
Photodegradation Studies
- Photodegradation Research : The photodegradation of similar compounds, such as dimethoxy curcuminoids, has been studied, providing insights into the stability and degradation pathways of related molecules under light exposure (Galer & Šket, 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
8-(3,5-dimethoxyphenyl)-8-oxooctanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O5/c1-20-13-9-12(10-14(11-13)21-2)15(17)7-5-3-4-6-8-16(18)19/h9-11H,3-8H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOVBLIIRCBJKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)CCCCCCC(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645478 |
Source


|
| Record name | 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid | |
CAS RN |
898792-57-9 |
Source


|
| Record name | 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


